

ZM447439: A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	ZM514	
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This technical guide provides a comprehensive overview of the kinase selectivity profile of ZM447439, a pivotal small molecule inhibitor in cell cycle research. ZM447439 is a first-generation Aurora kinase inhibitor, demonstrating significant potency and a degree of selectivity that has made it a valuable tool for investigating the roles of these critical mitotic regulators. This document summarizes its inhibitory activity, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the assays used to evaluate it.

Quantitative Kinase Inhibition Profile of ZM447439

ZM447439 is an ATP-competitive inhibitor with primary targets within the Aurora kinase family. Its inhibitory activity is most potent against Aurora B, with progressively weaker activity against Aurora C and Aurora A. The compound exhibits a high degree of selectivity against other kinases such as Cdk1 and PLK1.



Kinase Target	IC50 (nM)	Notes
Aurora B	50	Primary target.
Aurora C	250	5-fold less sensitive than Aurora B.
Aurora A	1000	20-fold less sensitive than Aurora B.
Cdk1	>10,000	Indicates high selectivity over this key cell cycle kinase.
PLK1	>10,000	Demonstrates selectivity against another important mitotic kinase.
MEK	Not specified	Identified as an off-target kinase.[1]
SRC	Not specified	Identified as an off-target kinase.[1]
LCK	Not specified	Identified as an off-target kinase.[1]

This table summarizes the in vitro inhibitory concentrations (IC50) of ZM447439 against key protein kinases as reported in the literature.[2]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like ZM447439. This protocol is based on established radiometric assay principles that measure the transfer of a radiolabeled phosphate group from ATP to a substrate.

- 1. Materials and Reagents:
- Kinase: Purified recombinant human Aurora B kinase.



- Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
- Inhibitor: ZM447439, dissolved in Dimethyl Sulfoxide (DMSO).
- ATP: Adenosine triphosphate, including [y-33P]ATP.
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Stopping Reagent: 3% Phosphoric acid.
- Filter Mats: P81 phosphocellulose or similar.
- Scintillation Counter: For measuring radioactivity.
- 96-well plates.
- 2. Reagent Preparation:
- Kinase Solution: Prepare a working solution of Aurora B kinase in assay buffer to the desired final concentration.
- Substrate Solution: Prepare a working solution of the substrate in assay buffer.
- ATP Solution: Prepare a stock solution of ATP and dilute it to the desired concentration in assay buffer. Add [y-33P]ATP to achieve a specific activity of approximately 500 cpm/pmol.
- Inhibitor Dilutions: Perform serial dilutions of the ZM447439 stock solution in DMSO to generate a range of concentrations for IC50 determination. Further dilute these in assay buffer.
- 3. Assay Procedure:
- Add 5 μL of the diluted ZM447439 or DMSO (for control wells) to the wells of a 96-well plate.
- Add 20 μL of the kinase/substrate mixture to each well.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 25 μL of the ATP solution to each well.

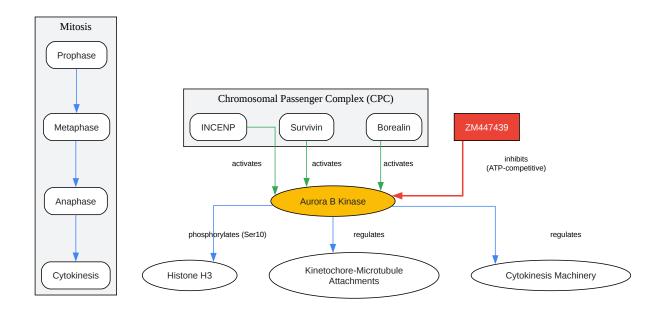


- Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.
- Stop the reaction by adding 50 μL of 3% phosphoric acid to each well.
- Spot 50 μL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
- Wash the filter mat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [y-33P]ATP.
- Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of ZM447439's action and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.







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